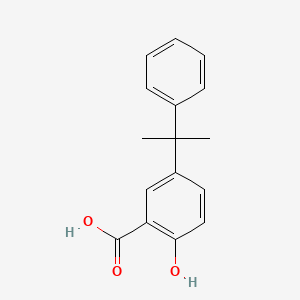

![molecular formula C11H8F3NO2 B5589758 4-methyl-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol](/img/structure/B5589758.png)

4-methyl-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol is a chemical compound of significant interest in various scientific fields. It belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring.

Synthesis Analysis

- The synthesis of isoxazole derivatives, including those with trifluoromethyl groups, often involves strategies such as electrophilic trifluoromethylselenolation cyclization. This method is characterized by broad substrate scope, good functional group tolerance, and high yields (Wang et al., 2023).

- Another approach to synthesizing isoxazole derivatives, specifically 3-trifluoromethylbenzo[b]furans, involves direct ortho functionalization of phenols via extended Pummerer reaction (Kobatake et al., 2010).

Molecular Structure Analysis

- The molecular structure of compounds similar to 4-methyl-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol has been extensively studied using techniques like X-ray diffraction, FT-IR, MS, NMR, and computational methods like density functional theory (DFT) (Cuenú et al., 2018).

Chemical Reactions and Properties

- Isoxazole derivatives exhibit interesting chemical reactions, such as proton tautomerism and stereoisomerism, as observed in related compounds with trifluoromethyl groups (Pyrih et al., 2023).

Physical Properties Analysis

- The physical properties of isoxazoles and related compounds have been characterized through spectroscopic methods and X-ray crystallography, revealing details about their conformation and molecular interactions (Lokhande et al., 2013).

Chemical Properties Analysis

- Studies on molecular docking and quantum chemical calculations provide insights into the chemical properties of compounds with structures similar to 4-methyl-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol. These studies often focus on bond lengths, bond angles, molecular electrostatic potential, and biological effects (Viji et al., 2020).

Applications De Recherche Scientifique

OLED Applications

Efficient Organic Light-Emitting Diodes with Low Efficiency Roll-off : Research into OLEDs has explored the use of various phenolic compounds as ancillary ligands in the development of heteroleptic iridium(III) complexes. These complexes demonstrate significant potential in green phosphorescence, with applications in OLEDs showing superior performances. The study detailed the synthesis and evaluation of these materials, highlighting their efficiency and stability, which are crucial for high-performance OLED devices (Yi Jin et al., 2014).

Synthetic Chemistry

Synthesis of 3-trifluoromethylbenzo[b]furans from Phenols : The transformation of phenols into trifluoromethylbenzo[b]furans via extended Pummerer reaction has been investigated, providing a new route for the synthesis of diverse furan derivatives. This process underscores the versatility of phenols in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Takayuki Kobatake et al., 2010).

Fluorous Chemistry

HFPO Trimer-Based Alkyl Triflate, a Novel Building Block for Fluorous Chemistry : The study introduces a highly fluorinated building block for fluorous chemistry, demonstrating its potential in synthesizing various fluorous compounds. This research contributes to the development of fluorous phases and materials with unique properties, applicable in separation technologies and chemical synthesis (O. Kysilka et al., 2008).

Biochemistry

Anaerobic Transformation of Phenol to Benzoate via para-Carboxylation : Investigating the biochemical transformation of phenol to benzoate under anaerobic conditions provides insights into microbial metabolism and the potential for bioremediation. The use of fluorinated analogues helped elucidate the transformation mechanism, offering a pathway for understanding and harnessing microbial processes for environmental cleanup (B. Genthner et al., 1989).

Propriétés

IUPAC Name |

4-methyl-2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-6-2-3-9(16)7(4-6)8-5-10(17-15-8)11(12,13)14/h2-5,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHJIRNDFJWDPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=NOC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-[5-(trifluoromethyl)isoxazol-3-yl]phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

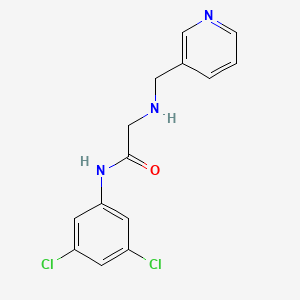

![(1-piperidinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5589681.png)

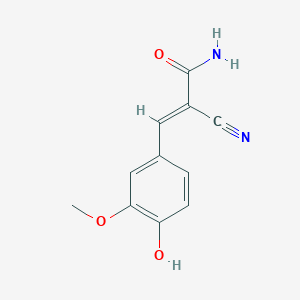

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5589685.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5589691.png)

![2-(3-methoxybenzyl)-3-oxo-N-propyl-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5589695.png)

![2-(1H-benzimidazol-1-yl)-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5589704.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5589719.png)

![6-(3-benzoylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5589731.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-thiophenecarboxylate](/img/structure/B5589744.png)

![2-chloro-5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B5589750.png)

![3-[(3-chloro-4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5589753.png)

![4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole](/img/structure/B5589767.png)